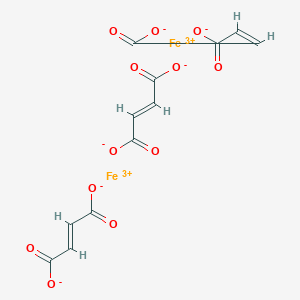![molecular formula C15H14S B083898 Benzene, 1,1'-[(methylthio)ethenylidene]bis- CAS No. 15096-10-3](/img/structure/B83898.png)
Benzene, 1,1'-[(methylthio)ethenylidene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1'-[(methylthio)ethenylidene]bis- is a chemical compound that is commonly used in scientific research. It is also known as MTEB, and its molecular formula is C12H12S2. MTEB is a yellowish liquid that is soluble in organic solvents such as chloroform and toluene. This compound has various applications in the field of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of MTEB is not fully understood. However, studies have shown that MTEB can induce oxidative stress in cells, leading to the activation of various signaling pathways. This, in turn, can lead to apoptosis in cancer cells. MTEB has also been shown to inhibit the activity of certain enzymes, which can contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
MTEB has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTEB can induce apoptosis in cancer cells, while leaving normal cells unaffected. MTEB has also been shown to inhibit the growth of certain types of bacteria and fungi. However, the toxicity of MTEB is a concern, as it can cause damage to the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTEB in lab experiments is its ability to selectively induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, the toxicity of MTEB is a limitation, as it can cause damage to normal cells as well. In addition, the synthesis of MTEB is a multi-step process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on MTEB. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the mechanisms of action of MTEB, particularly its ability to selectively induce apoptosis in cancer cells. Additionally, further studies are needed to determine the toxicity of MTEB and its potential use as an anticancer agent in vivo.
In conclusion, Benzene, 1,1'-[(methylthio)ethenylidene]bis- is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MTEB has shown promise as an anticancer agent, further research is needed to fully understand its mechanisms of action and potential toxicity.
Métodos De Síntesis
The synthesis of MTEB is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods of synthesizing MTEB is by reacting 2-chloroethyl methyl sulfide with acetylene. This reaction produces MTEB along with other by-products. The purity of MTEB can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
MTEB has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfur-containing compounds. MTEB is also used as a crosslinking agent for polymers and as a stabilizer for emulsions. In addition, MTEB has been studied for its potential use as an anticancer agent. Studies have shown that MTEB can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
15096-10-3 |
|---|---|
Nombre del producto |
Benzene, 1,1'-[(methylthio)ethenylidene]bis- |
Fórmula molecular |
C15H14S |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
(2-methylsulfanyl-1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14S/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
GKRXIURAUNDFJH-UHFFFAOYSA-N |
SMILES |
CSC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CSC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



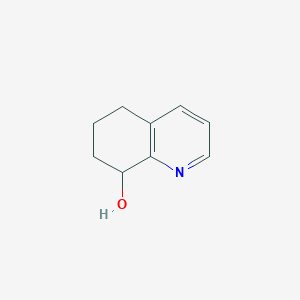
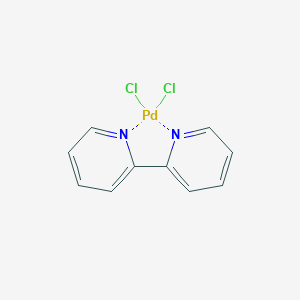
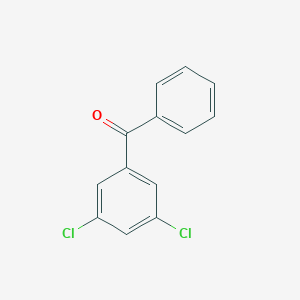
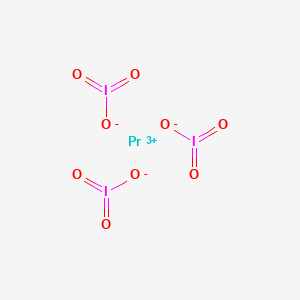
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
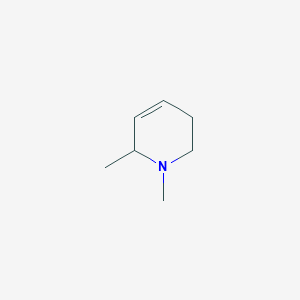
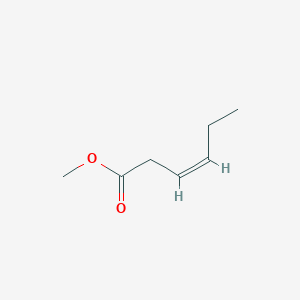
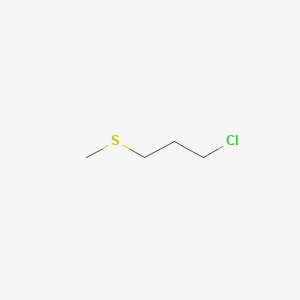
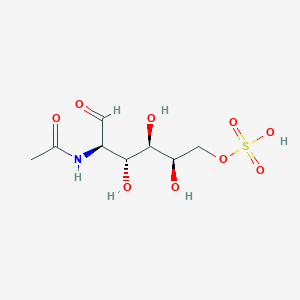
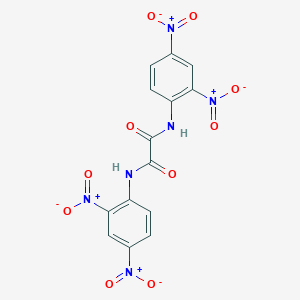
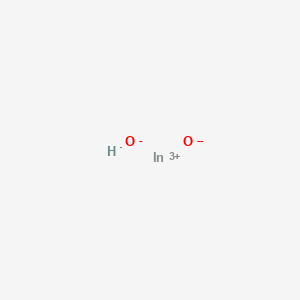
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

